molecular formula C12H14ClNO5 B1361811 Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate CAS No. 285138-76-3

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B1361811
CAS No.: 285138-76-3
M. Wt: 287.69 g/mol
InChI Key: SRNHCPUGVKCQNI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for methyl 2-amino-4,5-dimethoxybenzoate (a structural analog) shows distinct signals:

  • Aromatic protons : δ 6.8–7.1 ppm (doublets, J = 8.5 Hz).
  • Methoxy groups : δ 3.8–3.9 ppm (singlets).
  • Amino group : δ 5.1 ppm (broad singlet).

In the title compound, the chloroacetyl group introduces additional deshielding. The carbonyl carbon (C=O) resonates at ~168 ppm in ¹³C NMR, while the chloroacetyl chlorine generates a characteristic spin-spin coupling in ¹H–¹³C HMBC spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis reveals key functional groups:

  • C=O stretch : 1691 cm⁻¹ (ester) and 1675 cm⁻¹ (amide).
  • N–H bend : 3366 cm⁻¹ (amide).
  • C–Cl stretch : 680–750 cm⁻¹.

Attenuated Total Reflectance (ATR)-FTIR further confirms the absence of KBr grinding artifacts, ensuring accurate spectral interpretation.

Mass Spectrometry

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 287.06 ([M+H]⁺), consistent with the molecular formula C₁₂H₁₄ClNO₅. Fragmentation patterns include:

  • Loss of methoxy group (m/z 255.02).
  • Cleavage of the chloroacetyl moiety (m/z 211.08).

Comparative Analysis with Ortho-Substituted Anthranilic Acid Derivatives

The chloroacetyl substitution at the ortho position distinguishes this compound from simpler anthranilates. Key comparisons include:

Electronic Effects

  • Methyl 2-amino-4,5-dimethoxybenzoate : Electron-donating methoxy groups enhance aromatic ring electron density, shifting UV-Vis absorption maxima to 280 nm.
  • Chloroacetyl derivative : The electron-withdrawing chloroacetyl group reduces ring electron density, causing a hypsochromic shift (~265 nm).

Reactivity

  • Nucleophilic substitution : The chloroacetyl group facilitates nucleophilic acyl substitution reactions, unlike unsubstituted anthranilates.
  • Hydrogen bonding : Intramolecular N–H⋯O bonds in the title compound (2.7 Å) are weaker than those in methyl 2-amino-4,5-dimethoxybenzoate (2.5 Å) due to steric hindrance from the chloroacetyl group.

Table 2: Structural and spectral comparisons of ortho-substituted anthranilates

Property This compound Methyl 2-amino-4,5-dimethoxybenzoate
Molecular weight (g/mol) 287.70 211.22
C=O IR stretch (cm⁻¹) 1691 (ester), 1675 (amide) 1691 (ester)
¹H NMR (amino δ, ppm) 5.5–6.0 (broad) 5.1 (broad)
Melting point (°C) 128–131 129

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5/c1-17-9-4-7(12(16)19-3)8(5-10(9)18-2)14-11(15)6-13/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNHCPUGVKCQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353076
Record name methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285138-76-3
Record name methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Preparation: Methyl 2-amino-4,5-dimethoxybenzoate

The synthesis of methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate typically begins with methyl 2-amino-4,5-dimethoxybenzoate, which itself is prepared by catalytic hydrogenation of methyl 4,5-dimethoxy-2-nitrobenzoate. The key steps for this precursor are:

  • Catalytic Hydrogenation : Methyl 4,5-dimethoxy-2-nitrobenzoate is treated with 10% palladium on activated carbon catalyst in ethyl acetate solvent under hydrogen atmosphere (15 psi) at room temperature (25 °C) for 16 hours. This reduces the nitro group to the amino group, yielding methyl 2-amino-4,5-dimethoxybenzoate with a high yield of approximately 97%.

  • Purification : The reaction mixture is filtered through celite to remove the catalyst and concentrated to obtain the product as a light yellow solid.

Step Reagents/Conditions Yield (%) Notes
1 Pd/C (10%), H2 (15 psi), EtOAc, 25 °C, 16 h 97 High selectivity, mild conditions

Preparation of this compound

The target compound is synthesized by acylation of the amino group of methyl 2-amino-4,5-dimethoxybenzoate with chloroacetyl chloride. The general procedure involves:

  • Acylation Reaction : The amino group of methyl 2-amino-4,5-dimethoxybenzoate is reacted with chloroacetyl chloride in an appropriate solvent such as dimethylformamide (DMF) or anhydrous acetonitrile. The reaction is typically carried out in the presence of a base (e.g., triethylamine or sodium acetate) to neutralize the hydrochloric acid generated.

  • Reaction Conditions : The reaction is performed under reflux or controlled temperature conditions to ensure complete conversion.

  • Isolation and Purification : After completion, the reaction mixture is quenched with water, and the product is extracted, purified by recrystallization or chromatography.

This method is supported by analogous acylation reactions reported in the literature for related compounds, including the synthesis of chloroacetyl derivatives of amino-substituted benzoates and imidazoquinazolinones.

Step Reagents/Conditions Notes
1 Methyl 2-amino-4,5-dimethoxybenzoate + chloroacetyl chloride, DMF, base (e.g., triethylamine), reflux or room temperature Formation of amide bond with chloroacetyl group
2 Workup: aqueous quench, extraction, purification Isolation of pure product

Detailed Research Findings and Analytical Data

  • Molecular Formula : C12H14ClNO5
  • Molecular Weight : 287.70 g/mol
  • Physical Properties : The compound is typically obtained as a crystalline solid; melting points and other physical data are consistent with similar acylated benzoate derivatives.

  • Spectroscopic Characterization : Confirmatory analysis includes IR, ^1H-NMR, ^13C-NMR, and mass spectrometry, which verify the presence of the chloroacetyl amide functionality and the dimethoxybenzoate moiety.

  • Yield and Purity : Reported yields for the acylation step range from moderate to high (70–90%), depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield (%) Notes
1. Reduction of methyl 4,5-dimethoxy-2-nitrobenzoate Catalytic hydrogenation Pd/C (10%), H2 (15 psi), EtOAc, 25 °C, 16 h 97 High selectivity, mild conditions
2. Acylation to form this compound Reaction with chloroacetyl chloride in DMF or acetonitrile, base present Chloroacetyl chloride, base (triethylamine or sodium acetate), reflux or RT 70–90 Requires careful control of conditions

Additional Notes

  • The precursor methyl 2-amino-4,5-dimethoxybenzoate is commercially available but can be synthesized efficiently in the lab as described.

  • The acylation step must be controlled to avoid side reactions such as over-acylation or hydrolysis.

  • The use of anhydrous conditions and inert atmosphere can improve yields and purity.

  • Spectroscopic and crystallographic data confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines or thiols in the presence of a base such as triethylamine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

Chemistry

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique reactivity due to the chloroacetyl group allows for various chemical transformations, including nucleophilic substitutions and hydrolysis.

Reaction TypeDescription
Nucleophilic SubstitutionSubstitution by amines or thiols
HydrolysisFormation of 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid
OxidationConversion of methoxy groups to hydroxyl groups

Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anticancer properties. It has been evaluated against various bacterial strains with promising results.

Antimicrobial Activity : The compound has shown significant efficacy against multiple bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 1 µg/mL
Mycobacterium tuberculosis2 µg/mL
Enterococcus faecalis1 µg/mL

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential in drug development. Its structure allows for modifications that can enhance pharmacological activity against specific targets, making it a focus for designing new therapeutic agents.

Case Studies

Several studies have investigated the biological properties of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as an alternative antibiotic.
  • Cytotoxicity Assessment : Research focused on its cytotoxic effects on cancer cell lines showed promising results in inhibiting cell growth .
  • Pharmacological Investigations : The compound's ability to interact with cellular targets such as enzymes was examined, indicating its role in modulating biochemical pathways.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The biological and chemical properties of methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate are highly influenced by substituents on the acyl amino group and the benzoate core. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties
This compound (Target Compound) 2-Chloroacetyl amino, 4,5-dimethoxy Intermediate for heterocycles; potential anti-inflammatory/antimicrobial activity
Methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate (Compound 7n) 2,4-Dimethyl-3-furoyl amino, 4,5-dimethoxy 45.4% inhibition in carrageenan-induced edema (superior to Ibuprofen)
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate Furan-2-carbonylamino, 4-chloro-2-fluoroanilino ester Structural analog with modified ester group; activity not reported
2-(Chloromethyl)quinazolin-4(3H)-one Quinazolinone core with chloromethyl group Antibacterial/antifungal activity superior to standard drugs
  • Chloroacetyl vs. Furoyl Groups : Replacement of the chloroacetyl group with a 2,4-dimethyl-3-furoyl moiety (Compound 7n) enhances anti-inflammatory activity, suggesting that bulkier, lipophilic substituents improve target engagement .
  • Ester Modifications: The furan-carbonylamino analog () retains the benzoate core but replaces the chloroacetyl group with a furan-based acyl chain, highlighting versatility in derivatization for activity optimization.
  • Core Structure Differences: Quinazolinone derivatives () exhibit a heterocyclic core instead of a benzoate ester but share the chloromethyl group, demonstrating that structural diversity can retain or enhance antimicrobial effects.

Research Findings and Implications

  • Synthetic Flexibility : The chloroacetyl group’s reactivity enables diverse transformations, making the target compound a scaffold for generating bioactive heterocycles .
  • Structure-Activity Relationships (SAR) :
    • Anti-inflammatory potency increases with larger acyl groups (e.g., furoyl > chloroacetyl), while antimicrobial activity depends on the presence of halogenated motifs .
    • Planar aromatic systems (dihedral angle ~26°) optimize intermolecular interactions in crystal packing and possibly target binding .

Biological Activity

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate, with the CAS number 285138-76-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and cytotoxic effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₁₄ClN₁O₅
  • Molecular Weight : 287.70 g/mol
  • Structure : The compound features a benzoate structure with two methoxy groups and a chloroacetylamino substituent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including gram-positive bacteria and mycobacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus< 1 µg/mL
Mycobacterium tuberculosis2 µg/mL
Enterococcus faecalis1 µg/mL

The compound shows efficacy comparable to clinically used antibiotics, suggesting its potential as a therapeutic agent.

Cytotoxic Effects

Cytotoxicity studies have been conducted to assess the impact of this compound on cancer cell lines. The results indicate variable cytotoxic effects depending on concentration and cell type.

Cell Line IC50 (µM) Effect Reference
KB-31 (human epidermoid)> 2.8Low sensitivity
KB-8511 (multi-drug resistant)2.5Moderate sensitivity
B16F10 (murine melanoma)< 20Significant cytotoxicity

These findings suggest that while the compound may not be highly cytotoxic to all cancer cell lines, it does exhibit notable effects in specific contexts.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of Tyrosinase Activity : The compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin production. This property is particularly relevant for treating hyperpigmentation disorders.
    • In studies involving B16F10 cells, exposure to the compound significantly reduced tyrosinase activity compared to controls .
  • Antioxidant Properties : Some analogs of this compound have demonstrated antioxidant activity, which may contribute to their overall biological efficacy .

Case Studies

A recent study evaluated the biological activities of this compound alongside its analogs. The results indicated:

  • Enhanced Antimicrobial Efficacy : The compound's structure allowed for enhanced interaction with bacterial membranes, leading to increased permeability and subsequent bacterial death.
  • Cell Viability Assessment : In B16F10 cells treated with varying concentrations of the compound, it was observed that at lower concentrations (≤20 µM), cell viability remained unaffected, while higher concentrations induced significant cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via a two-step process. First, methyl 2-amino-4,5-dimethoxybenzoate is prepared by esterification of 2-amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7) . Second, the amine group is acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) in anhydrous acetonitrile under argon . Intermediates are characterized using 1H^1H NMR to confirm substitution patterns and purity. For example, the intermediate 2-(2-chloroacetamido)benzamide shows distinct peaks for the chloroacetyl group (δ ~4.2 ppm for CH₂Cl and δ ~8.1 ppm for NH) .

Q. How is the crystal structure of this compound resolved, and what are its key structural features?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 173 K is employed. The compound crystallizes in a monoclinic system with non-parallel aromatic rings (dihedral angle ~26.2°), and bond lengths (e.g., C=O at 1.21 Å, C-Cl at 1.76 Å) are validated against expected ranges . Hydrogen atoms are constrained using a riding model, and displacement parameters (Uiso_{iso}) are refined anisotropically . Data collection with Mo-Kα radiation (λ = 0.71073 Å) and SHELX software ensures accuracy (R factor < 0.04) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy are essential. Key 1H^1H signals include methoxy groups (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.7–7.5 ppm), and the chloroacetyl NH (δ ~10.2 ppm). IR confirms carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and NH bending (~1550 cm1^{-1}) . High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer : Variability in bioactivity (e.g., anti-inflammatory or antimicrobial potency) may arise from assay conditions or structural modifications. For example, methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate showed 45.4% inhibition in carrageenan-induced edema (superior to ibuprofen), but minor substituent changes (e.g., halogen position) reduced activity . Researchers should standardize assays (e.g., bacterial strain selection, incubation time) and perform dose-response curves (IC50_{50} determination) to minimize variability .

Q. What strategies optimize the reaction yield during the acylation step with 2-chloroacetyl chloride?

  • Methodological Answer : Yield optimization involves solvent selection (anhydrous acetonitrile vs. THF), stoichiometric control (1:1.2 amine:chloroacetyl chloride ratio), and base choice (Et₃N vs. DIPEA). Inert atmospheres (argon) prevent hydrolysis of 2-chloroacetyl chloride, and reflux duration (4–6 hours) balances conversion and side reactions . Post-reaction purification via column chromatography (hexane/EtOAc gradient) improves purity to >95% .

Q. How do crystallographic data resolve ambiguities in molecular conformation, such as torsional angles or hydrogen bonding?

  • Methodological Answer : SC-XRD reveals torsional angles (e.g., C1-C2-C7-O2 = -176.2°) and intermolecular interactions. For example, N-H···O hydrogen bonds (2.89 Å) stabilize the crystal lattice . Overlapping signals in NMR (e.g., unresolved C4/C6 carbons in dimethoxy groups) are clarified via XRD, showing distinct bond lengths and angles .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to predict reactive sites (e.g., chloroacetyl group’s electrophilicity). Molecular docking (AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2), correlating substituent effects (e.g., methoxy vs. methyl groups) with anti-inflammatory activity .

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